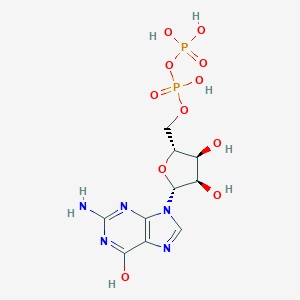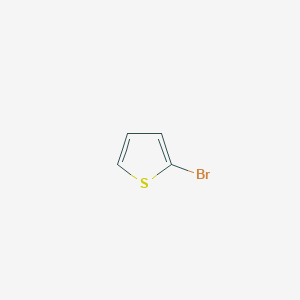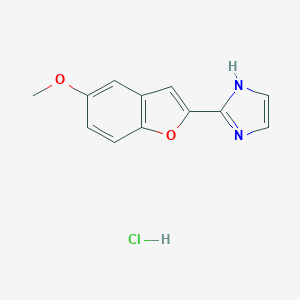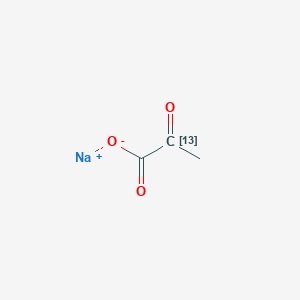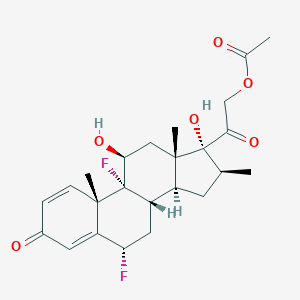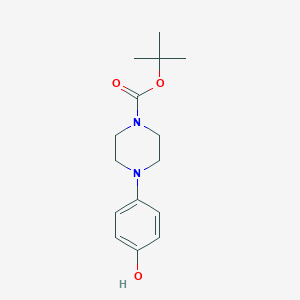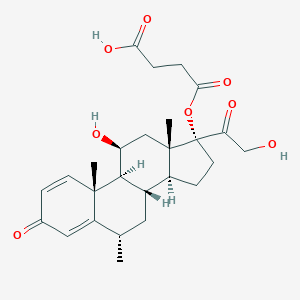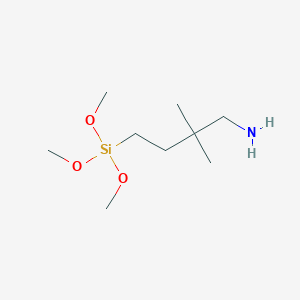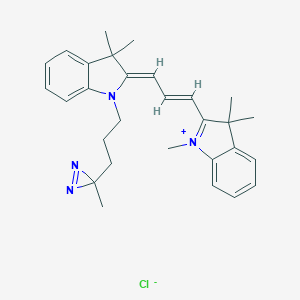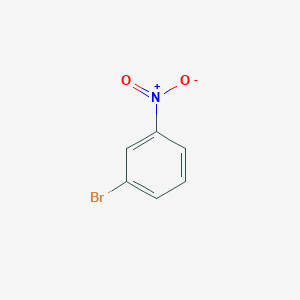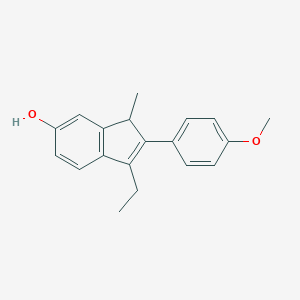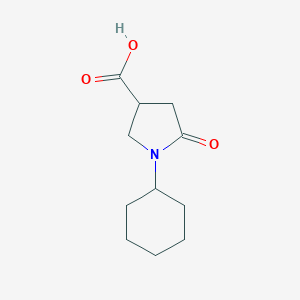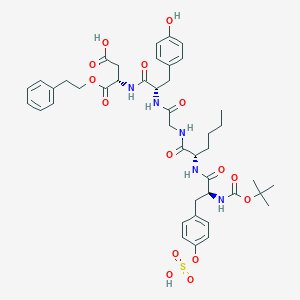![molecular formula C13H16Br2O B119324 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one CAS No. 104483-05-8](/img/structure/B119324.png)
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one, also known as DBMP, is a chemical compound that has been extensively studied for its applications in scientific research. DBMP is a synthetic organic compound that is primarily used as a reagent in organic synthesis. Its unique chemical structure has made it an important tool for researchers in a variety of fields.
Mecanismo De Acción
The exact mechanism of action of 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one is not fully understood. However, it is believed to act as a halogenating agent, meaning that it is capable of introducing halogens (such as bromine) into organic compounds. This property makes it useful in a variety of chemical reactions.
Efectos Bioquímicos Y Fisiológicos
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a relatively safe compound, with low toxicity levels. It is not known to have any significant effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one has several advantages as a reagent in lab experiments. Its unique chemical structure makes it useful in a variety of reactions, and it is relatively easy to synthesize. However, it also has some limitations. It can be difficult to handle due to its high reactivity, and it is not always readily available.
Direcciones Futuras
There are several potential future directions for research involving 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one. One area of interest is in the development of new pharmaceuticals and agrochemicals. 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one's unique chemical structure makes it a valuable tool in the synthesis of these compounds. Additionally, further research is needed to fully understand the mechanism of action of 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one and its potential uses in other chemical reactions. Finally, new synthesis methods for 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one may also be developed, potentially making it easier to handle and more widely available.
Métodos De Síntesis
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one is typically synthesized through a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-isobutylacetophenone with bromine to form 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one. This intermediate product is then reacted with sodium hydroxide to form 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one has a wide range of applications in scientific research. One of its primary uses is as a reagent in organic synthesis. It is commonly used in the preparation of ketones and aldehydes, as well as in the synthesis of other organic compounds. 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one has also been used in the development of new pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Br2O/c1-9(2)8-10-4-6-11(7-5-10)12(16)13(3,14)15/h4-7,9H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJIRVKFCUIHNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C(C)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Br2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545812 |
Source


|
| Record name | 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one | |
CAS RN |
104483-05-8 |
Source


|
| Record name | 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

